N-benzyl-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a morpholine moiety, and a trifluoromethylphenyl group
Preparation Methods
. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:
Altretamine: A triazine derivative used as an antineoplastic agent.
Tretamine: Another triazine derivative with alkylating properties.
Tetrazole-containing triazines: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
The uniqueness of N2-BENZYL-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21F3N6O |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-N-benzyl-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21F3N6O/c22-21(23,24)16-7-4-8-17(13-16)26-19-27-18(25-14-15-5-2-1-3-6-15)28-20(29-19)30-9-11-31-12-10-30/h1-8,13H,9-12,14H2,(H2,25,26,27,28,29) |
InChI Key |
XNJZWNQBRDBTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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